Decanenitrile

Catalog No.
S525412
CAS No.
1975-78-6
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decanenitrile

CAS Number

1975-78-6

Product Name

Decanenitrile

IUPAC Name

decanenitrile

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-2-3-4-5-6-7-8-9-10-11/h2-9H2,1H3

InChI Key

HBZDPWBWBJMYRY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Decanenitrile; 1-Cyanononane; AI3-11101; Caprinitrile; Decanonitrile; EC 217-830-6; EINECS 217-830-6; NSC 6085; UNII-1602VQ5IVC.

Canonical SMILES

CCCCCCCCCC#N

The exact mass of the compound Decanenitrile is 153.1517 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6085. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Decanenitrile is a 10-carbon linear aliphatic nitrile that serves as a highly stable, hydrophobic precursor and specialty solvent in industrial synthesis. As a liquid at room temperature with a high boiling point of 241-243 °C and a melting point of -15 °C, it offers a broad thermal processing window [1]. It is primarily procured as a robust intermediate for the synthesis of primary amines, ketoenamides, and specialty fragrances, providing a strictly pH-independent lipophilic profile that distinguishes it from its carboxylic acid analogs [1].

Substituting decanenitrile with close structural analogs compromises critical processing parameters. Shorter-chain alternatives like octanenitrile boil at ~198 °C, restricting their use in high-temperature atmospheric reactions [1]. Conversely, longer-chain substitutes like dodecanenitrile freeze at 4 °C, causing severe pumpability and viscosity issues in sub-zero flow chemistry or cold storage[2]. Attempting to substitute decanenitrile with its acid equivalent, decanoic acid, introduces pH-dependent solubility; the acid readily deprotonates in alkaline media to form water-soluble soaps, destroying the phase separation required for efficient biphasic extraction and downstream processing [3].

Extended Liquid Range for Broad-Temperature Processing

Decanenitrile provides a highly stable liquid phase across a wide temperature spectrum, melting at -15 °C and boiling at 241-243 °C [1]. In contrast, the shorter-chain octanenitrile boils at ~198 °C [2], limiting its use in high-temperature atmospheric reactions, while the longer-chain dodecanenitrile freezes at 4 °C [3], causing pumpability issues in sub-zero flow chemistry and cold storage.

Evidence DimensionMelting and Boiling Points
Target Compound DataMP: -15 °C, BP: 241-243 °C
Comparator Or BaselineOctanenitrile (BP: 198 °C) and Dodecanenitrile (MP: 4 °C)
Quantified Difference~40 °C higher boiling limit than octanenitrile; liquid state maintained 19 °C lower than dodecanenitrile
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures uninterrupted pumpability in sub-zero continuous flow systems while permitting high-temperature reactions without the need for pressurized vessels.

Quantitative Primary Amine Yield in Continuous Flow Hydrogenation

When used as a precursor for primary amines, decanenitrile achieves quantitative yields (>90%) via continuous-flow hydrogenation over polysilane/SiO2-supported palladium catalysts at 60-80 °C [1]. Standard batch hydrogenation of nitriles over Pd/C typically suffers from poor selectivity, yielding significant fractions of secondary and tertiary amines or requiring additives like ammonia to suppress side reactions[1].

Evidence DimensionPrimary amine yield and selectivity
Target Compound Data>90% yield of primary amine in continuous flow (Pd/SiO2)
Comparator Or BaselineBatch Pd/C hydrogenation
Quantified DifferenceFlow conditions prevent the >10% secondary/tertiary amine and alcohol byproducts typically seen in batch Pd/C reductions
Conditions60-80 °C, H2 pressure, 0.05 mL/min flow rate

Enables highly reproducible, scalable manufacturing of decylamine derivatives without complex downstream separations.

pH-Independent Lipophilicity for Biphasic Extraction

Decanenitrile maintains a stable, pH-independent octanol/water partition coefficient (LogP) of ~3.7 [1]. In contrast, its carboxylic acid analog, decanoic acid, exhibits a baseline LogP of ~4.09[2] but undergoes rapid deprotonation in mildly alkaline media (pKa 4.90), drastically reducing its lipophilicity and causing it to act as a water-soluble surfactant [2].

Evidence DimensionLogP stability vs. pH
Target Compound DataLogP ~3.7 (pH-independent)
Comparator Or BaselineDecanoic acid (LogP ~4.09, highly pH-dependent)
Quantified DifferenceDecanenitrile retains its full lipophilicity in alkaline conditions, whereas decanoic acid partitions into the aqueous phase above pH 5
ConditionsBiphasic aqueous/organic extraction systems

Guarantees consistent extraction efficiency and phase separation in industrial processes regardless of aqueous pH fluctuations.

Continuous-Flow Synthesis of Primary Amines

Directly leveraging its compatibility with flow hydrogenation, decanenitrile is the optimal precursor for the scalable production of decylamine and related pharmaceutical intermediates where batch reductions yield unacceptable levels of secondary or tertiary amines [1].

High-Temperature Organometallic Synthesis

Capitalizing on its 241-243 °C boiling point, decanenitrile serves as a highly stable reactant in Grignard additions and high-temperature couplings where the lower boiling point of octanenitrile (198 °C) would necessitate pressurized reaction vessels [2].

pH-Agnostic Biphasic Extraction Solvents

Due to its stable LogP of ~3.7, decanenitrile is selected for metal extraction or organic phase partitioning in highly alkaline environments where decanoic acid would saponify and form problematic emulsions [3].

Cold-Environment Formulations and Flow Chemistry

With a melting point of -15 °C, decanenitrile is prioritized over dodecanenitrile (MP 4 °C) for sub-zero chemical processing or cold-weather additive manufacturing where maintaining a low-viscosity, pumpable liquid state is critical [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Clear liquid; [MSDSonline]

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

153.151749610 Da

Monoisotopic Mass

153.151749610 Da

Boiling Point

Boiling point equals 241°C

Heavy Atom Count

11

Appearance

Solid powder

Melting Point

-17.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1602VQ5IVC

GHS Hazard Statements

Aggregated GHS information provided by 1466 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 1466 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1377 of 1466 companies with hazard statement code(s):;
H315 (99.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (99.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (93.54%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1975-78-6

Wikipedia

Decanenitrile

Use Classification

Fragrance Ingredients

General Manufacturing Information

Decanenitrile: ACTIVE

Dates

Last modified: 08-15-2023
1: Api AM, Belsito D, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Dagli ML, Date M, Dekant W, Deodhar C, Francis M, Fryer AD, Jones L, Joshi K, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Patel A, Penning TM, Ritacco G, Romine J, Sadekar N, Salvito D, Schultz TW, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, decanenitrile, CAS Registry Number 1975-78-6. Food Chem Toxicol. 2018 Dec;122 Suppl 1:S109-S116. doi: 10.1016/j.fct.2018.08.039. Epub 2018 Aug 24. PubMed PMID: 30149107.

Explore Compound Types